1-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
CAS No. |
1314724-54-3 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2/c1-7-2-3-8(12)6-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
XHSQZTWZOINBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2(CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Dihalocarbene Generation and Ring Formation
A solution of 5-bromo-2-methylcinnamic acid in dichloromethane reacts with carbon tetrachloride (CCl₄) under phase-transfer conditions using benzyltriethylammonium chloride (BTEAC) as a catalyst. Sodium hydroxide (50% aqueous) is added dropwise at 0–5°C to generate the dichlorocarbene intermediate. The exothermic reaction forms the cyclopropane ring via [2+1] cycloaddition, yielding 2-(5-bromo-2-methylphenyl)-1,1-dichlorocyclopropane-1-carboxylic acid as an intermediate.
Reaction Conditions
-
Temperature: 0–5°C (initial), 25°C (post-addition)
-
Time: 4–6 hours
-
Yield: 68–72% (isolated)
Dehalogenation and Acidification
The dichlorinated intermediate undergoes reductive dehalogenation using zinc dust in acetic acid at 80°C for 3 hours. This step removes the geminal chlorine atoms while preserving the carboxylic acid group and aryl substituents. Final purification via recrystallization from ethanol/water (1:3) affords the target compound with >98% purity.
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Zn:Substrate Ratio | 4:1 | Maximizes Cl removal |
| Acetic Acid Volume | 10 mL/g | Prevents side reactions |
| Recrystallization | Ethanol/H₂O | Enhances enantiopurity |
This method’s advantages include readily available starting materials and scalability to multi-kilogram batches. However, the stereochemical outcome depends on the cinnamic acid’s geometry, necessitating pure trans-cinnamic acid inputs for high enantiomeric excess (ee).
Asymmetric Transition Metal-Catalyzed Synthesis
For applications requiring >99% ee, rhodium(II)-catalyzed cyclopropanation of styrenes offers superior stereocontrol. This route, inspired by methodologies for related cyclopropane carboxylates, involves:
Diazoacetate Preparation
Ethyl diazoacetate (EDA) is prepared in situ from glycine ethyl ester hydrochloride via diazotization with sodium nitrite and sulfuric acid at −10°C. The EDA is then reacted with 5-bromo-2-methylstyrene in the presence of Rh₂(OAc)₄ (0.5 mol%) in dichloromethane.
Key Reaction Parameters
-
Catalyst: Rhodium(II) acetate dimer
-
Temperature: 25°C (ambient)
-
Time: 12–16 hours
-
Yield: 85–88% (ethyl ester intermediate)
Ester Hydrolysis
The ethyl ester undergoes saponification using lithium hydroxide (2.0 equiv) in tetrahydrofuran (THF)/water (4:1) at 50°C for 6 hours. Acidification with 1M HCl precipitates the carboxylic acid, which is filtered and dried under vacuum.
Stereochemical Outcomes
| Catalyst System | ee (%) | Configuration |
|---|---|---|
| Rh₂(OAc)₄ | 92 | (1R,2R) |
| Rh₂(S-DOSP)₄ | 99 | (1R,2R) |
While this method achieves excellent enantioselectivity, the high cost of chiral catalysts and stringent anhydrous conditions limit its industrial adoption.
Sequential Halogenation-Cyclopropanation Strategy
A modular approach first constructs the cyclopropane core, followed by late-stage halogenation. This method, adapted from Suzuki coupling protocols, proceeds as follows:
Cyclopropanation of 2-Methylcinnamic Acid
2-Methylcinnamic acid undergoes cyclopropanation using the method in Section 1, yielding 2-(2-methylphenyl)cyclopropane-1-carboxylic acid.
Regioselective Bromination
The intermediate is brominated at the 5-position using N-bromosuccinimide (NBS) (1.1 equiv) in dimethylformamide (DMF) with catalytic FeCl₃ (5 mol%) at 80°C.
Bromination Efficiency
| Brominating Agent | Positional Selectivity | Yield (%) |
|---|---|---|
| NBS | 5 > 4 (9:1) | 78 |
| Br₂ | 4 > 5 (3:1) | 65 |
This route allows flexibility in introducing substituents but suffers from moderate regioselectivity, requiring chromatographic purification to isolate the 5-bromo isomer.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Dihalocarbene | 70 | 85 | High | $ |
| Rh-Catalyzed | 86 | 99 | Low | $$$$ |
| Sequential Halogenation | 65 | 90 | Moderate | $$ |
The dihalocarbene method balances cost and output for bulk production, while the Rh-catalyzed route suits small-scale enantiopure synthesis. Late-stage bromination offers synthetic flexibility but requires optimization to improve yields.
Industrial-Scale Considerations
Large-scale production (≥100 kg) employs continuous flow reactors to enhance dihalocarbene cyclopropanation safety and efficiency. Key adaptations include:
-
Reactor Design : Microfluidic channels (500 μm diameter) for improved heat dissipation
-
Residence Time : 8 minutes at 10 bar pressure
-
Throughput : 12 kg/day per reactor module
Environmental impact is mitigated by recycling CCl₄ via distillation (90% recovery) and treating zinc-containing wastes with EDTA solutions.
Characterization and Quality Control
Final products are analyzed using:
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Alcohols or ketones derived from the methyl group.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and brominated phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers
- 5-position) relative to the bromine atom.
Fluorinated Analogues
- 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 248588-33-2):
Substitution of bromine with fluorine reduces molecular weight (216.15 vs. ~259.08 g/mol for brominated analogues) and alters electronic properties. Fluorine’s electronegativity enhances the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to bromine-containing derivatives (pKa ~2.8–3.5) . - This compound is priced at $459–$1,891 per gram, reflecting its niche applications in medicinal chemistry .
Derivatives with Heterocyclic and Functionalized Substituents
1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)cyclopropane-1-carboxylic acid (CAS 862574-88-7):
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS not specified):
- The trifluoromethyl group is strongly electron-withdrawing, lowering the carboxylic acid’s pKa (estimated ~1.5–2.0) and enhancing metabolic stability. Priced at JPY 5,000–12,000 per 5–25 g, it is used in agrochemical research .
Q & A
Q. What structural analogs are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer : Compare with:
- 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid : Altered bromine position impacts steric interactions .
- 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid : Lacks bromine, highlighting halogen’s role in binding .
- Chiral derivatives (e.g., (1R,2S)-isomers) : Test stereochemical effects on target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
